molecular formula C12H14O4 B13892789 Methyl 2-(allyloxy)-4-methoxybenzoate

Methyl 2-(allyloxy)-4-methoxybenzoate

Cat. No.: B13892789
M. Wt: 222.24 g/mol
InChI Key: JVUCJPMQFNYUDX-UHFFFAOYSA-N
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Description

Methyl 2-(allyloxy)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyloxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(allyloxy)-4-methoxybenzoate typically involves the esterification of 2-(allyloxy)-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(allyloxy)-4-methoxybenzoic acid.

    Reduction: Formation of 2-(allyloxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-(allyloxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The allyloxy and methoxy groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can influence biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-4-methoxybenzoate: Similar structure but with a benzyloxy group instead of an allyloxy group.

    Methyl 2-(allyloxy)-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: Methyl 2-(allyloxy)-4-methoxybenzoate is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 4-methoxy-2-prop-2-enoxybenzoate

InChI

InChI=1S/C12H14O4/c1-4-7-16-11-8-9(14-2)5-6-10(11)12(13)15-3/h4-6,8H,1,7H2,2-3H3

InChI Key

JVUCJPMQFNYUDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OCC=C

Origin of Product

United States

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